molecular formula C16H19N5O2 B2714351 2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 1020972-55-7

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2714351
CAS No.: 1020972-55-7
M. Wt: 313.361
InChI Key: NAXGZFQYMWLTEU-FNORWQNLSA-N
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Description

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a purine derivative with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as amino, thiol, or halogen groups, into the purine ring.

Scientific Research Applications

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Purine: The parent compound of the purine family, which includes adenine and guanine, two of the four nucleobases in DNA and RNA.

    Caffeine: A well-known stimulant that is structurally related to purine and has similar biological activities.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

Uniqueness

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific structural features, such as the presence of multiple fused rings and various functional groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-5-7-9-20-14(22)12-13(18(4)16(20)23)17-15-19(8-6-2)11(3)10-21(12)15/h5-7,10H,2,8-9H2,1,3-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXGZFQYMWLTEU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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